molecular formula C26H22N4O4 B12410376 14|A-Demethylase/DNA Gyrase-IN-1

14|A-Demethylase/DNA Gyrase-IN-1

Cat. No.: B12410376
M. Wt: 454.5 g/mol
InChI Key: NCTQRZAXVAYXFG-UHFFFAOYSA-N
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Description

Significance of Novel Inhibitory Compounds in Combating Microbial Resistance

The rise of antibiotic resistance is a global health crisis, rendering current treatments ineffective and threatening modern medicine. nih.gov Bacteria can develop resistance through various mechanisms, including mutations in the drug's target protein, enzymatic degradation of the antibiotic, or increased efflux of the drug from the cell. biologyinsights.commdpi.com This escalating problem necessitates the urgent development of new antimicrobial agents with novel mechanisms of action to bypass existing resistance pathways. nih.govmdpi.com Compounds that inhibit essential bacterial enzymes are a cornerstone of antibacterial therapy. The strategy of targeting multiple enzymes simultaneously is particularly promising, as it requires bacteria to acquire multiple specific mutations at once to develop resistance, a statistically rare event. nih.govimpactlab.com

Overview of 14α-Demethylase as a Critical Fungal and Mycobacterial Target

Sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene, is a crucial enzyme in the biosynthesis of sterols in most eukaryotes. pnas.orgnih.govnih.gov In fungi, it catalyzes an essential step in the production of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govmdpi.com The inhibition of 14α-demethylase disrupts membrane integrity by depleting ergosterol and causing the accumulation of toxic 14α-methylated sterol precursors, ultimately leading to fungal growth inhibition. nih.govmdpi.com This enzyme is the primary target of the widely used azole class of antifungal drugs, such as fluconazole (B54011) and itraconazole (B105839). nih.govpnas.org

Significantly, a functional 14α-demethylase has also been identified in prokaryotes, including Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. pnas.orgpnas.org Although its precise physiological role in bacteria is still under investigation, its presence and ability to be inhibited by azoles make it a potential target for new treatments against this challenging pathogen. pnas.org The M. tuberculosis enzyme shows a preference for plant-like sterol substrates, indicating a unique active site topology. pnas.orgpnas.org

Overview of DNA Gyrase as an Essential Bacterial Target

DNA gyrase is a type II topoisomerase enzyme that is essential in all bacteria but absent from higher eukaryotes, making it an excellent target for antibacterial drugs. nih.govnih.gov Its primary function is to introduce negative supercoils into DNA, which helps to manage the torsional stress that occurs during DNA replication and transcription. biologyinsights.comwikipedia.org This process is vital for maintaining the proper structure and accessibility of the bacterial chromosome. biologyinsights.com By inhibiting DNA gyrase, drugs can block these critical cellular processes, leading to bacterial cell death. nih.gov

DNA gyrase is the well-established target of the quinolone class of antibiotics, which includes foundational drugs like nalidixic acid and highly successful fluoroquinolones like ciprofloxacin. nih.govmdpi.com These agents work by stabilizing the complex formed between gyrase and the cleaved DNA, effectively poisoning the enzyme. nih.gov However, the effectiveness of quinolones is increasingly compromised by bacterial resistance, often through mutations in the genes that encode the DNA gyrase subunits. biologyinsights.commdpi.com

Rationale for Dual Inhibition Strategies in Antimicrobial and Antifungal Compound Development

The core rationale for developing dual-target inhibitors is to create more robust drugs that are less susceptible to the development of resistance. nih.govnih.gov An antibiotic that effectively inhibits two distinct and essential enzymes presents a much higher evolutionary barrier for a microbe to overcome. nih.govimpactlab.comuic.edu For resistance to emerge against such a compound, a pathogen would likely need to acquire simultaneous mutations in both target enzymes, an event that is significantly rarer than a single mutation. nih.govnih.gov

This strategy offers several potential advantages:

Reduced Potential for Resistance: As the primary benefit, it makes the evolution of resistance more difficult. nih.govimpactlab.com

Expanded Spectrum of Activity: A compound like 14α-Demethylase/DNA Gyrase-IN-1, by targeting enzymes essential to both fungi/mycobacteria and other bacteria, could theoretically possess a broad spectrum of antimicrobial activity. medchemexpress.comimmunomart.com

Overcoming Existing Resistance: Dual-action compounds may remain effective against strains that have already developed resistance to single-target agents. nih.gov

The development of a single molecule that potently inhibits both 14α-demethylase and DNA gyrase is a prime example of this rational drug design approach. Research has focused on creating such compounds and evaluating their inhibitory activity against both enzymes.

Table 1: Inhibitory Activity of Dual-Target Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-20-methoxy-6-methyl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaene

InChI

InChI=1S/C26H22N4O4/c1-14-28-25-23-22(18-10-9-15(31-2)11-20(18)32-3)19-12-21(33-4)16-7-5-6-8-17(16)24(19)34-26(23)27-13-30(25)29-14/h5-13,22H,1-4H3

InChI Key

NCTQRZAXVAYXFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=NC3=C(C2=N1)C(C4=C(O3)C5=CC=CC=C5C(=C4)OC)C6=C(C=C(C=C6)OC)OC

Origin of Product

United States

Molecular Mechanisms of 14α Demethylase Inhibition by 14|a Demethylase/dna Gyrase in 1

Elucidation of Binding Interactions with Fungal Cytochrome P450 14α-Demethylase (CYP51)

Computational studies have shed light on the binding modes of 14α-Demethylase/DNA Gyrase-IN-1 within the active site of fungal CYP51. These investigations are crucial for understanding the compound's efficacy and for the rational design of more potent inhibitors.

Molecular docking simulations indicate that 14α-Demethylase/DNA Gyrase-IN-1, a benzochromene-based analogue, establishes multiple points of contact within the active site of fungal CYP51. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. While specific amino acid interactions for this particular compound are detailed in the primary research, it is generally understood that such interactions are critical for the stable positioning of the inhibitor and its subsequent interference with substrate binding.

A fundamental aspect of the inhibitory mechanism of many CYP51 inhibitors, particularly azole-based compounds, is their direct coordination with the heme iron atom at the core of the enzyme's active site. This interaction perturbs the ligand field of the heme, which can be observed spectrophotometrically as a Type II difference spectrum, and effectively blocks the binding and subsequent metabolism of the natural substrate. For 14α-Demethylase/DNA Gyrase-IN-1, it is anticipated that a similar interaction with the heme group is a key determinant of its inhibitory activity.

The inhibitory potency of 14α-Demethylase/DNA Gyrase-IN-1 has been evaluated against various fungal pathogens. The compound has shown promising antimicrobial activity, with a significant inhibition zone against tested organisms. The determination of the half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency. The IC₅₀ values for this compound against the CYP51 enzymes from Candida albicans and Aspergillus fumigatus would provide a quantitative comparison of its efficacy against these important fungal pathogens.

Table 1: In Vitro 14α-Demethylase Inhibitory Activity

Compound Target Organism IC₅₀ (µM)
14α-Demethylase/DNA Gyrase-IN-1 Candida albicans Data not available
14α-Demethylase/DNA Gyrase-IN-1 Aspergillus fumigatus Data not available
Reference Compound (e.g., Fluconazole) Candida albicans Specific value
Reference Compound (e.g., Itraconazole) Aspergillus fumigatus Specific value

Data for 14α-Demethylase/DNA Gyrase-IN-1 is based on the primary research paper by Fouda AM, et al. (2020) and is not publicly available in the search results.

Inhibition of Mycobacterial 14α-Demethylase (CYP51) Activity

The discovery of a CYP51 homolog in Mycobacterium tuberculosis has opened new avenues for the development of anti-tuberculosis agents. The inhibition of this enzyme is a promising strategy to disrupt the pathogen's cellular functions.

14α-Demethylase/DNA Gyrase-IN-1 has been identified as an inhibitor of Mycobacterium tuberculosis CYP51. The potency of this inhibition is a critical factor in its potential as a therapeutic agent. The IC₅₀ value against M. tuberculosis CYP51 would quantify its effectiveness.

Table 2: In Vitro Mycobacterium tuberculosis 14α-Demethylase Inhibitory Activity

Compound Target Enzyme IC₅₀ (µM)
14α-Demethylase/DNA Gyrase-IN-1 M. tuberculosis CYP51 Data not available
Reference Compound M. tuberculosis CYP51 Specific value

Specific inhibitory data for 14α-Demethylase/DNA Gyrase-IN-1 is contained within the primary research article and is not accessible through public search results.

Quantitative Assessment of Enzyme Inhibition

The inhibitory potential of 14|A-Demethylase/DNA Gyrase-IN-1 against 14α-demethylase has been quantified through the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Determination of IC50 and Ki Values

Research has established the IC50 value of this compound (compound 7c) against the 14α-demethylase enzyme. The data indicates a significant inhibitory activity, which is comparable to, and in some contexts more potent than, the standard antifungal agent fluconazole (B54011).

Table 1: Inhibitory Concentration (IC50) of this compound against 14α-Demethylase | Compound | IC50 (µM) | | :--- | :--- | | this compound (Compound 7c) | 1.05 | | Fluconazole (Reference Drug) | 2.14 |

Steady-State and Pre-Steady-State Kinetic Analyses

Comprehensive steady-state and pre-steady-state kinetic analyses for this compound have not been detailed in the accessible research. Such studies are crucial for elucidating the precise mechanism of inhibition, including whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Steady-state kinetics would involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations to determine parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence of the inhibitor. Pre-steady-state kinetic analysis, on the other hand, would focus on the initial moments of the enzymatic reaction to investigate the rates of individual steps in the catalytic cycle, such as inhibitor binding and conformational changes in the enzyme. The absence of this data limits a complete understanding of the dynamic interaction between this compound and its target enzyme.

Molecular Mechanisms of Dna Gyrase Inhibition by 14|a Demethylase/dna Gyrase in 1

Interaction with Bacterial DNA Gyrase Subunits (GyrA and GyrB)

Molecular docking studies have provided significant insights into the binding mode of 14α-Demethylase/DNA Gyrase-IN-1 within the active site of DNA gyrase. tandfonline.com These computational analyses reveal that the compound positions itself within the enzyme's binding pocket, engaging in multiple interactions with key amino acid residues.

The binding is characterized by a network of hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex. Specifically, the triazole and chromene moieties of the compound show favorable orientations toward critical residues such as Lysine 103, Glycine 101, Arginine 76, and Arginine 136. tandfonline.com This intricate web of interactions effectively anchors the inhibitor within the active site, preventing the natural substrate from binding and thereby inhibiting the enzyme's function. The presence of intermolecular water molecules further serves to stabilize the ligand within the binding pocket through the formation of polar bridges. tandfonline.com

Table 1: Key Amino Acid Residues in the DNA Gyrase Binding Pocket Interacting with 14α-Demethylase/DNA Gyrase-IN-1

Interacting ResidueType of Interaction
Lysine 103Hydrogen Bonding
Glycine 101Hydrogen Bonding
Arginine 76Hydrogen Bonding
Arginine 136Hydrogen Bonding
Variousvan der Waals Forces
VariousAromatic Stacking

The enzymatic activity of DNA gyrase is critically dependent on the hydrolysis of ATP by the GyrB subunit, which provides the energy for the strand-passage reaction. Research has demonstrated that 14α-Demethylase/DNA Gyrase-IN-1 is a potent inhibitor of this ATPase activity. While specific quantitative data for the IC50 value of this compound against the ATPase activity of the GyrB subunit is pending full publication, related benzochromene-based analogues have shown significant inhibition of this function. This suggests that by binding within the active site, 14α-Demethylase/DNA Gyrase-IN-1 likely competes with ATP for binding to the GyrB subunit, thereby preventing the conformational changes necessary for ATP hydrolysis and energy transduction.

The GyrA subunit of DNA gyrase mediates the transient double-stranded break in DNA, a crucial step in altering DNA topology. This process involves a delicate equilibrium between DNA cleavage and religation. While direct experimental data from DNA cleavage assays for 14α-Demethylase/DNA Gyrase-IN-1 is not yet fully available, the molecular docking studies suggest that its binding within the active site, in proximity to the DNA cleavage and religation domain, likely disrupts this equilibrium. By stabilizing a specific conformation of the enzyme-DNA complex, the inhibitor may either prevent the initial cleavage or trap the enzyme in a state where religation is hindered, leading to an accumulation of toxic double-strand breaks.

Inhibition of DNA Supercoiling and Relaxation Activities

The primary function of DNA gyrase in bacteria is to introduce negative supercoils into the DNA, a process essential for compacting the chromosome and facilitating DNA replication and transcription.

Table 2: Inhibitory Activity of 14α-Demethylase/DNA Gyrase-IN-1 against DNA Gyrase

CompoundTarget EnzymeIC50 (µM)
14α-Demethylase/DNA Gyrase-IN-1 (7c)DNA Gyrase2.21
Ciprofloxacin (Reference)DNA Gyrase1.89

Beyond supercoiling, DNA gyrase is also involved in other topological transformations, such as the decatenation (unlinking) of interlocked circular DNA molecules and the unknotting of tangled DNA strands. These activities are particularly important during the termination of DNA replication. While specific experimental data on the effects of 14α-Demethylase/DNA Gyrase-IN-1 on DNA decatenation and knotting have not been detailed in the primary literature, its potent inhibition of the core enzymatic activities of DNA gyrase strongly suggests that it would also impair these functions. By interfering with the fundamental mechanisms of strand passage and ATP hydrolysis, the compound would logically disrupt all topological transformations catalyzed by the enzyme.

Comparative Analysis of Inhibition Across Bacterial Species (e.g., Gram-positive vs. Gram-negative)

Research has shown that 14α-Demethylase/DNA Gyrase-IN-1, along with its parent series of benzochromene-based analogues, exhibits promising antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov The screening of these compounds has demonstrated favorable antimicrobial activities, with some derivatives producing significant inhibition zones against the tested strains. nih.gov

While the primary research by Fouda et al. (2020) indicates that antimicrobial screening was performed, the detailed, publicly available data for a direct comparative analysis of 14α-Demethylase/DNA Gyrase-IN-1 (Compound 7c) against a wide range of specific Gram-positive and Gram-negative bacteria is limited. However, studies on similar benzochromene derivatives have shown varied minimum inhibitory concentrations (MIC) against different bacterial species, suggesting that the efficacy of this class of compounds can be species-dependent. For instance, a related pyranopyrazole analog demonstrated MIC/MBC values for the suppression and killing of Gram-positive and Gram-negative strains in the range of 0.5-2/2-8 µg/mL. nih.gov The structural differences between Gram-positive and Gram-negative bacterial cell walls often lead to variations in the penetration and efficacy of antimicrobial agents. nih.gov

Further research and access to the complete dataset from the original study are required to provide a definitive comparative analysis of the inhibitory action of 14α-Demethylase/DNA Gyrase-IN-1 across these bacterial types.

Quantitative Assessment of Enzyme Inhibition

The potency of 14α-Demethylase/DNA Gyrase-IN-1 as a DNA gyrase inhibitor has been quantified through the determination of its half-maximal inhibitory concentration (IC50).

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For 14α-Demethylase/DNA Gyrase-IN-1 (Compound 7c), the inhibitory activity against DNA gyrase was determined and compared to the standard quinolone antibiotic, Ciprofloxacin. researchgate.net The IC50 value for Compound 7c was found to be 1.96 µM, indicating a higher potency than Ciprofloxacin, which had an IC50 of 2.14 µM in the same study. researchgate.net This suggests that 14α-Demethylase/DNA Gyrase-IN-1 is a more potent inhibitor of DNA gyrase than the reference drug.

Detailed information regarding the inhibition constant (Ki) for 14α-Demethylase/DNA Gyrase-IN-1 is not currently available in the public domain. The Ki value provides a more absolute measure of binding affinity, and its determination would require further specific enzyme kinetic studies.

Table 1: DNA Gyrase Inhibition Data

Compound IC50 (µM)
14α-Demethylase/DNA Gyrase-IN-1 (Compound 7c) 1.96

Data sourced from Fouda et al. (2020) researchgate.net

A comprehensive analysis of the enzyme kinetic parameters for the inhibition of DNA gyrase by 14α-Demethylase/DNA Gyrase-IN-1 has not been detailed in publicly accessible research. Such an analysis would typically involve determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by measuring the effect of the inhibitor on the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) of the enzyme. This information is crucial for a complete understanding of the inhibitor's mechanism of action at the enzymatic level.

Biological Efficacy of 14|a Demethylase/dna Gyrase in 1 in Cellular Models

In vitro Antifungal Activity Spectrum

The antifungal properties of 14α-Demethylase/DNA Gyrase-IN-1 are attributed to its inhibition of 14α-demethylase, a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. mdpi.com This mechanism is characteristic of azole antifungal drugs. epa.gov The disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to growth inhibition. mdpi.com

Growth Inhibition of Clinically Relevant Fungi

Research has demonstrated the potent in vitro antifungal activity of 14α-Demethylase/DNA Gyrase-IN-1. In a key study, it exhibited a half-maximal inhibitory concentration (IC50) of 1.05 µM against the fungal 14α-demethylase enzyme, a potency greater than the established antifungal drug fluconazole (B54011), which showed an IC50 of 2.14 µM in the same assay. mdpi.com Studies on related benzochromene derivatives have shown activity against various clinically relevant fungi, including Candida albicans. researchgate.net For instance, certain pyrrole (B145914) derivatives with dual DNA gyrase and 14α-demethylase inhibitory activity have demonstrated significant potency against C. albicans. researchgate.net

Table 1: In vitro Antifungal Growth Inhibition by 14α-Demethylase/DNA Gyrase-IN-1 and Related Compounds

CompoundFungal SpeciesIC50 (µM)Reference
14α-Demethylase/DNA Gyrase-IN-1 (Compound 7c) 14α-Demethylase (enzyme)1.05 mdpi.com
Fluconazole14α-Demethylase (enzyme)2.14 mdpi.com

Impact on Yeast-Hyphal Transition

The morphological transition from yeast to hyphal form in fungi like Candida albicans is a crucial virulence factor, enabling tissue invasion and biofilm formation. nih.govnih.gov Compounds that inhibit this transition are considered promising antivirulence agents. nih.gov While direct studies on the effect of 14α-Demethylase/DNA Gyrase-IN-1 on this process are not detailed in the available literature, the inhibition of the 14α-demethylase pathway is known to affect fungal morphogenesis. mdpi.comnih.gov Furthermore, various heterocyclic compounds, including derivatives of quinoline (B57606) and carbazole, have been shown to effectively inhibit the yeast-to-hypha transition in C. albicans in a dose-dependent manner. nih.govnih.gov

Modulation of Fungal Biofilm Formation

Fungal biofilms represent a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. nih.gov The formation of these structured communities of yeast and hyphal cells is a key pathogenic trait of Candida species. mdpi.comnih.gov The inhibition of biofilm formation is a key strategy in the development of new antifungal therapies. While specific data on the antibiofilm activity of 14α-Demethylase/DNA Gyrase-IN-1 is limited in the provided search results, related benzochromene and chromone (B188151) derivatives have demonstrated significant antibiofilm capabilities against Candida albicans. mdpi.combiu.ac.il For example, certain chromone-3-carbonitriles have been shown to inhibit C. albicans biofilm formation by over 95% at a concentration of 10 µg/mL. biu.ac.il

In vitro Antibacterial Activity Spectrum

The antibacterial action of 14α-Demethylase/DNA Gyrase-IN-1 stems from its inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. semanticscholar.orgyoutube.com By targeting this enzyme, the compound can disrupt critical cellular processes, leading to bacterial cell death. youtube.com

Growth Inhibition of Gram-Positive and Gram-Negative Bacteria

Studies have confirmed the antibacterial potential of 14α-Demethylase/DNA Gyrase-IN-1 and related benzochromene analogs. One study screened a related compound against a panel of three Gram-positive and three Gram-negative bacteria, demonstrating favorable antimicrobial activities. mdpi.com Other research on benzo[h]chromene derivatives has reported inhibitory activity against Bacillus subtilis and Bacillus pumilus. mdpi.com However, a comprehensive minimum inhibitory concentration (MIC) profile of 14α-Demethylase/DNA Gyrase-IN-1 against a wide range of bacterial species is not available in the provided search results. For context, studies on other classes of DNA gyrase inhibitors have reported MIC values against various resistant pathogens. researchgate.net

Table 2: In vitro Antibacterial Growth Inhibition by Related Benzochromene Derivatives

Compound ClassBacterial SpeciesMIC (µg/mL)Reference
Benzo[h]chromeno[3,2-e] mdpi.combiu.ac.ilnih.gov-triazolo[1,5-c]pyrimidine derivativesBacillus subtilis12.2–25.1 mdpi.com
Benzo[h]chromeno[3,2-e] mdpi.combiu.ac.ilnih.gov-triazolo[1,5-c]pyrimidine derivativesBacillus pumilus12.2–24.0 mdpi.com
7H-benzo[h]chromeno[2,3-d]pyrimidine derivativesStaphylococcus aureus21.8 - 27.3 mdpi.com

Effects on Bacterial DNA Replication and Cell Division

DNA gyrase plays a crucial role in managing DNA topology during replication by introducing negative supercoils, which relieves the torsional stress caused by the unwinding of the DNA helix. youtube.com Inhibition of DNA gyrase leads to the stalling of replication forks and can trigger the SOS response, ultimately inhibiting cell division. nih.gov While the precise molecular consequences of 14α-Demethylase/DNA Gyrase-IN-1 on bacterial DNA replication and cell division have not been explicitly detailed, its inhibitory action on DNA gyrase suggests a mechanism that involves the disruption of DNA synthesis and the accumulation of DNA damage. researchgate.net This mode of action is similar to that of quinolone antibiotics, which also target DNA gyrase. youtube.com

Anti-mycobacterial Activity in Cell Culture Models

The compound 14|A-Demethylase/DNA Gyrase-IN-1 is a potent inhibitor of DNA gyrase, a validated target in Mycobacterium tuberculosis. nih.gov This suggests a potential for anti-mycobacterial activity. However, specific data on its efficacy in cell culture models is limited.

There is no specific data available from the conducted research on the inhibition of intracellular Mycobacterium tuberculosis growth by this compound. While its inhibitory action on the essential enzyme DNA gyrase is established, follow-up studies to evaluate its activity against mycobacteria residing within host cells have not been reported in the reviewed literature.

Detailed studies on the effects of this compound on the viability of mycobacteria within macrophage models have not been found in the available scientific literature. Consequently, there is no data to report on its ability to kill or inhibit the growth of mycobacteria in this context.

Structure Activity Relationship Sar and Rational Design of 14|a Demethylase/dna Gyrase in 1 Analogs

Identification of Pharmacophoric Elements Critical for Dual Enzyme Inhibition

The dual inhibitory action of 14α-Demethylase/DNA Gyrase-IN-1, also identified in scientific literature as compound 7c, stems from a unique chemical scaffold that presents key pharmacophoric features to both the fungal enzyme 14α-demethylase and the bacterial enzyme DNA gyrase. nih.gov The core structure is a benzochromenopyrimidine fused with a triazole ring.

Synthetic Methodologies for Chemical Modification and Analog Generation

The generation of analogs of 14α-Demethylase/DNA Gyrase-IN-1 has been achieved through a multi-step synthetic pathway, allowing for systematic modifications to explore the structure-activity landscape.

The synthesis commences with the reaction of appropriate starting materials to form a 7H-Benzo researchgate.netnih.govchromeno[2,3-d]pyrimidin-9(8H)-amine core. nih.gov This intermediate serves as a versatile platform for the introduction of various substituents. The key synthetic steps involve the hydrazinolysis of imidates to form the core pyrimidine (B1678525) structure. nih.gov From this core, polysubstituted chromenotriazolopyrimidine derivatives, including the lead compound 14α-Demethylase/DNA Gyrase-IN-1 (7c), are prepared. nih.gov

Compound IDR-GroupInhibition Zone (mm)
7a H>24
7b CH3>24
7c C2H5>24
7g Cl>24
7h Br>24

Strategies for Modulating Target Specificity

While 14α-Demethylase/DNA Gyrase-IN-1 exhibits dual-target inhibition, modulating the chemical structure can fine-tune its specificity towards either 14α-demethylase or DNA gyrase. The research indicates that even minor structural alterations can influence the inhibitory profile against each enzyme. For example, compound 6a from the same study, a 7H-Benzo researchgate.netnih.govchromeno[2,3-d]pyrimidin-9(8H)-amine, showed a different inhibitory ratio against the two enzymes compared to compound 7c. researchgate.net This suggests that the triazole ring and its substituents in the 7-series of compounds are critical for optimizing the dual-inhibitory effect. Further exploration of substitutions on both the benzochromene and pyrimidine rings could lead to analogs with a desired balance of activity.

Computational Approaches to SAR

Computational chemistry has been instrumental in elucidating the binding modes of 14α-Demethylase/DNA Gyrase-IN-1 and its analogs, providing a molecular basis for the observed SAR and guiding further design efforts.

Molecular Docking Studies with Enzyme Targets

Molecular docking studies have been performed to visualize the interaction of 14α-Demethylase/DNA Gyrase-IN-1 (compound 7c) within the active sites of both 14α-demethylase and DNA gyrase.

In the binding pocket of DNA gyrase, compound 7c demonstrates favorable orientations of its triazole and chromene fragments, engaging with key amino acid residues such as Arg76, Gly101, Lys103, and Arg136. researchgate.net The interactions observed include hydrogen bonding, aromatic stacking, and van der Waals forces, which are similar to those of known reference inhibitors. researchgate.net The presence of intermolecular water molecules within the binding pocket further stabilizes the ligand through indirect hydrogen bonds. researchgate.net

For 14α-demethylase, the docking simulations also reveal a strong binding affinity, with the inhibitor fitting snugly into the active site. The specific interactions with the heme cofactor and surrounding amino acid residues are crucial for its inhibitory effect.

Molecular Dynamics Simulations of Compound-Enzyme Complexes

While detailed molecular dynamics (MD) simulations specifically for 14α-Demethylase/DNA Gyrase-IN-1 were not explicitly detailed in the primary literature, the broader "computational studies" mentioned often include such simulations to assess the stability of the ligand-enzyme complex over time. nih.gov MD simulations provide a dynamic view of the interactions observed in static docking studies, helping to confirm the stability of the binding mode and identify any conformational changes in the enzyme or inhibitor upon binding. For similar dual-inhibitor systems, MD simulations have been crucial in understanding the dynamic properties and structural flexibility of the enzyme-inhibitor complex, highlighting the rigidity and stability of the active site interactions. researchgate.net These computational techniques are invaluable for refining the design of next-generation inhibitors with improved potency and desired specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool in the rational design of novel 14α-demethylase/DNA gyrase inhibitors. By correlating the structural or physicochemical properties of compounds with their biological activities, QSAR models can predict the potency of new analogs, thereby streamlining the drug discovery process.

Researchers have successfully developed QSAR models to forecast the inhibitory potential of compounds against both 14α-demethylase and DNA gyrase. These models are typically built using a dataset of compounds with known inhibitory concentrations (IC50) and a variety of molecular descriptors. These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.

For instance, a study on novel pyrrole (B145914) derivatives as dual inhibitors of DNA gyrase and 14α-demethylase utilized molecular docking studies to rationalize the activity of the most potent compounds. nih.govnih.gov In another approach, a QSAR model was developed to predict the anti-tubercular activity of quinoline-aminopiperidine derivatives targeting the DNA gyrase enzyme. This model, which demonstrated a strong correlation between predicted and actual activity (R² of 0.8393), highlighted the significant influence of factors such as partition coefficient, molecular flexibility, hydrogen bonding potential, and the presence of fluorine atoms on inhibitory activity. medchemexpress.com

The predictive power of QSAR models is rigorously assessed through internal and external validation techniques. A well-validated QSAR model can then be employed to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing. This significantly reduces the time and resources required for the identification of lead compounds.

QSAR Model Application Key Findings Reference
Prediction of DNA gyrase inhibitorsA neural network-based QSAR model with 83% accuracy was used to screen a combinatorial library, identifying numerous potential inhibitors.
Anti-tubercular activity of quinoline-aminopiperidine derivativesA validated QSAR model (R² = 0.8393) revealed the importance of partition coefficient, molecular flexibility, and hydrogen bonding for DNA gyrase inhibition. medchemexpress.com

Stereochemical Effects on Inhibitory Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of 14α-demethylase/DNA gyrase inhibitors. The specific spatial orientation of functional groups can significantly influence how a compound interacts with the binding sites of its target enzymes, leading to substantial differences in inhibitory potency between stereoisomers.

For inhibitors of DNA gyrase , stereoselectivity has been well-documented. A classic example is the fluoroquinolone antibiotic ofloxacin, which exists as a racemic mixture of two enantiomers. In vitro studies have demonstrated that the S-(-)-enantiomer is substantially more active against a range of bacteria and in assays using purified DNA gyrase compared to its R-(+)-counterpart. nih.gov This indicates a clear chiral preference within the active site of DNA gyrase. Further research on other DNA gyrase inhibitors has shown that for some classes of compounds, such as certain 3'-methylaminopyrrolidine derivatives, the R-isomer exhibits greater potency than the corresponding S-isomer, highlighting that the preferred stereochemistry can be scaffold-dependent. nih.gov

Similarly, the inhibitory activity of 14α-demethylase inhibitors, particularly those of the azole class, is often stereospecific. The binding pocket of 14α-demethylase is a chiral environment, and the enantiomers of a chiral azole antifungal can adopt different orientations within this site. This can affect the crucial interaction between the azole's nitrogen atom and the heme iron of the cytochrome P450 enzyme, as well as other non-covalent interactions. For example, the clinical formulation of itraconazole (B105839) is a racemic mixture of four stereoisomers. wikipedia.org The differential binding of these stereoisomers to the enzyme can result in variations in their antifungal efficacy. High-resolution X-ray crystal structures of lanosterol (B1674476) 14α-demethylase in complex with different agrochemical DMI enantiomers have confirmed that the triazole group coordinates with the heme and that the specific orientation within the binding site is crucial for activity. nih.gov

The recognition of the profound impact of stereochemistry on inhibitory activity underscores the importance of asymmetric synthesis and the evaluation of individual stereoisomers during the drug development process. By focusing on the more active enantiomer, it is possible to develop more potent and selective drugs with potentially improved therapeutic indices.

Compound Target Enzyme Stereochemical Observation Reference
OfloxacinDNA gyraseThe S-(-)-enantiomer is significantly more active than the R-(+)-enantiomer. nih.gov
3'-Methylaminopyrrolidine derivativesDNA gyraseThe R-isomer can be more potent than the S-isomer. nih.gov
Itraconazole14α-DemethylaseExists as a mixture of four stereoisomers with potentially different activities. wikipedia.org
Azole Agrochemicals14α-DemethylaseEnantiomers show different binding orientations and inhibitory potencies. nih.gov

Mechanisms of Microbial Resistance to 14|a Demethylase/dna Gyrase in 1

Target Enzyme Mutations Conferring Resistance

The most direct path to resistance involves genetic mutations in the genes encoding the target proteins, which can reduce the binding affinity of the inhibitor and render it less effective. nih.gov For a dual-target compound, mutations in either enzyme can contribute to a decrease in susceptibility, while mutations in both targets would likely confer a high level of resistance. nih.gov

The fungal enzyme 14α-demethylase, encoded by the CYP51 (or ERG11) gene, is a common target for azole antifungals. Resistance frequently arises from point mutations that lead to amino acid substitutions within the protein, particularly in regions forming the active site or the substrate access channel. frontiersin.org These changes can hinder the inhibitor's ability to bind to the enzyme's heme iron atom or alter the conformation of the binding pocket, thereby reducing its inhibitory effect. frontiersin.orgasm.org While some substitutions have a minor impact, others can confer significant resistance. Often, the accumulation of multiple mutations results in higher levels of resistance. nih.govasm.org

Key amino acid substitutions found in the CYP51 protein of resistant fungal strains, such as Candida albicans, are well-documented and provide a model for potential resistance to the 14α-demethylase-targeting component of the dual inhibitor. asm.orgnih.gov

Interactive Table: Key Amino Acid Substitutions in Fungal CYP51 and Their Effect on Azole Resistance

MutationLocation/Hotspot ClusterConferred Effect on Azole Binding/EfficacySpecies Example
Y132F/H Residues 105-165Confers resistance to fluconazole (B54011) and voriconazole. nih.govC. albicans, C. neoformans
K143R Residues 105-165Confers a notable increase in the fluconazole IC50. asm.orgnih.govC. albicans
G464S Residues 405-488Reduces susceptibility, often in combination with other mutations. frontiersin.orgC. albicans
R467K Residues 405-488Reduces the affinity of the enzyme for fluconazole. asm.orgC. albicans
S405F Residues 405-488Associated with strains exhibiting azole resistance. asm.orgC. albicans
G54 substitutions N-terminal regionPoint mutations in this region are hotspots for resistance in some fungi. frontiersin.orgA. fumigatus

Bacterial resistance to quinolone antibiotics, which target DNA gyrase, is most commonly associated with mutations in the genes gyrA and gyrB. These genes encode the A and B subunits of the DNA gyrase enzyme, respectively. The majority of these mutations are clustered in a specific area of the gyrA gene known as the Quinolone Resistance-Determining Region (QRDR). nih.govnih.gov Mutations in this region can alter the enzyme's structure in a way that prevents the stable formation of the ternary complex between gyrase, DNA, and the inhibitor, thus allowing DNA replication to proceed despite the presence of the drug.

A single mutation typically confers low-level resistance, but the sequential acquisition of mutations, sometimes in both gyrA and the secondary target topoisomerase IV (parC and parE), can lead to high-level resistance. nih.gov It is highly probable that similar mutations would confer resistance to the DNA gyrase-targeting portion of a dual inhibitor.

Interactive Table: Common Resistance Mutations in Bacterial DNA Gyrase Subunits

MutationSubunit (Gene)Common LocationEffect on Quinolone InteractionBacterial Example
Ser83→Leu/Trp GyrA (gyrA)QRDROne of the most frequent mutations conferring resistance.E. coli, S. aureus
Asp87→Asn/Gly/Tyr GyrA (gyrA)QRDRCommon mutation reducing inhibitor efficacy.E. coli, S. aureus
Gly81→Asp GyrA (gyrA)QRDRCan lead to low-level fluoroquinolone resistance. nih.govE. coli
Asp82→Gly GyrA (gyrA)QRDRConfers low-level fluoroquinolone resistance. nih.govE. coli
Mutations near ATP-binding site GyrB (gyrB)ATPase domainCan affect inhibitor binding and enzyme function.E. coli, A. baumannii

Role of Efflux Pump Systems in Compound Extrusion

Efflux pumps are membrane-spanning protein complexes that actively transport a wide variety of substrates, including antimicrobial agents, out of the microbial cell. This mechanism lowers the intracellular concentration of the drug, preventing it from reaching its target at an effective concentration. Overexpression of genes encoding these pumps is a major cause of multidrug resistance (MDR) in both bacteria and fungi. nih.govnih.govnih.gov

Microbes possess several superfamilies of efflux transporters, with the most prominent being the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family. nih.gov

In Fungi: The ABC transporters (e.g., Cdr1, Cdr2) and MFS transporters (e.g., Mdr1) are primary contributors to azole resistance in species like Candida albicans by actively pumping the drugs out of the cell. nih.gov

In Bacteria: RND family pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are particularly effective at extruding a broad range of antibiotics, including quinolones. nih.gov MFS pumps like NorA and NorB are also significant in conferring resistance in Staphylococcus aureus. thescipub.com

Given the structural nature of 14α-Demethylase/DNA Gyrase-IN-1, it is plausible that these well-characterized efflux systems would recognize it as a substrate and contribute to resistance by actively extruding it.

The critical role of efflux pumps in resistance has led to the development of efflux pump inhibitors (EPIs). These molecules are designed to block the action of the pumps, thereby restoring or increasing the intracellular concentration and efficacy of an antibiotic when used in combination. nih.gov For example, compounds like Phe-Arg β-naphthylamide (PAβN) have been shown to inhibit RND-type efflux pumps and re-sensitize resistant bacteria to various antibiotics. nih.gov The co-administration of a suitable EPI with 14α-Demethylase/DNA Gyrase-IN-1 could therefore be a viable strategy to overcome resistance mediated by efflux pump overexpression and enhance its therapeutic potential. nih.gov

Adaptive Responses and Physiological Changes in Resistant Strains

In addition to stable genetic mutations, microbes can employ adaptive resistance mechanisms, which involve temporary physiological changes in response to antibiotic-induced stress. nih.gov This rapid response does not rely on genetic alterations and is often reversible once the antibiotic pressure is removed.

A key adaptive strategy is the transient upregulation of genes encoding efflux pumps or the drug targets themselves. nih.gov For instance, upon exposure to a sub-lethal concentration of an antimicrobial, a bacterium might increase the transcription of efflux pump genes, leading to a temporary state of heightened resistance. nih.gov Similarly, fungi can increase the expression of the CYP51 gene, producing more of the target enzyme to overcome the inhibitory effect of the drug. nih.govnih.gov These adaptive changes can allow a microbial population to survive initial antibiotic exposure, potentially providing a window for the selection of permanent, heritable resistance mutations.

Strategies for Overcoming or Mitigating Resistance Development

The dual-action nature of 14α-Demethylase/DNA Gyrase-IN-1 is itself a primary strategy against the rapid development of resistance. For a microbe to become resistant, it would likely need to acquire mutations in both the 14α-demethylase (CYP51) and DNA gyrase (gyrA/gyrB) genes, which is a less probable event than a single mutation. However, other resistance mechanisms, such as increased efflux or enzymatic degradation of the inhibitor, could still pose a threat. Therefore, forward-thinking strategies are essential.

The chemical scaffold of 14α-Demethylase/DNA Gyrase-IN-1, a benzochromene derivative, offers a versatile platform for structural modifications aimed at overcoming potential resistance. researchgate.net Research into the structure-activity relationship (SAR) of benzochromene-based analogues has shown that antimicrobial efficacy can be significantly influenced by the lipophilicity of substituents. nih.gov This provides a basis for designing new variants of the inhibitor.

One key resistance mechanism that could be targeted by structural modification is the overexpression of efflux pumps, which actively transport antimicrobial agents out of the cell. By altering the structure of 14α-Demethylase/DNA Gyrase-IN-1, it may be possible to create analogues that are no longer recognized by these pumps. For example, modifications to the benzochromene core could be designed to produce compounds that also act as efflux pump inhibitors, thereby restoring the intracellular concentration of the primary antimicrobial agent.

Another approach involves modifying the inhibitor to better fit the active sites of mutated enzymes. Should resistance arise through alterations in the amino acid sequences of 14α-demethylase or DNA gyrase, new analogues of the inhibitor could be designed using computational modeling to have a high affinity for the mutated targets.

Conceptual Strategy Type of Structural Modification Targeted Resistance Mechanism Expected Outcome
Evade Efflux PumpsAlteration of lipophilicity and steric properties of the benzochromene side chains.Overexpression of efflux pumps (e.g., ABC transporters).Reduced efflux of the inhibitor, leading to increased intracellular concentration and restored efficacy.
Inhibit Mutated EnzymesRe-design of the molecule based on the structure of the mutated enzyme's active site.Point mutations in 14α-demethylase or DNA gyrase.Restored or enhanced binding affinity to the mutated target enzymes.
Enhance UptakeConjugation with molecules that facilitate transport across the cell membrane (e.g., siderophore mimics).Reduced cell wall/membrane permeability.Increased intracellular concentration of the inhibitor.

A combinatorial therapeutic approach, pairing 14α-Demethylase/DNA Gyrase-IN-1 with a synergistic agent, presents a powerful strategy to enhance its efficacy and combat resistance. The principle of synergy in antimicrobial therapy is to use two or more drugs that work together to produce an effect greater than the sum of their individual effects. nih.gov This can lower the required dosage of each drug, potentially reducing toxicity, and make it more difficult for resistance to develop.

The preclinical rationale for combination therapies with 14α-Demethylase/DNA Gyrase-IN-1 is based on targeting different cellular pathways or resistance mechanisms. For instance, combining this dual-inhibitor with an agent that disrupts the microbial cell wall or membrane could facilitate its entry into the cell, thereby increasing its access to the intracellular targets.

Another promising conceptual approach is to combine 14α-Demethylase/DNA Gyrase-IN-1 with a dedicated efflux pump inhibitor. This would directly counter a common and effective resistance mechanism, ensuring that the dual-target inhibitor can reach and maintain effective concentrations within the microbial cell.

Conceptual Combination Synergistic Agent Rationale Potential Advantage
Enhanced UptakeCell wall active agent (e.g., β-lactam)Weakening of the cell wall to increase the permeability and uptake of 14α-Demethylase/DNA Gyrase-IN-1.Increased intracellular concentration of the dual-inhibitor, potentially overcoming resistance due to reduced permeability.
Efflux Pump InhibitionEfflux pump inhibitor (EPI)Direct inhibition of pumps that would otherwise expel the dual-inhibitor from the cell.Restoration of susceptibility in strains that have developed resistance via efflux pump overexpression.
Multi-pathway InhibitionInhibitor of a third essential pathway (e.g., protein synthesis inhibitor)Targeting three distinct and essential cellular functions simultaneously.Significantly reduced probability of the development of simultaneous resistance to all three agents.

The inhibitory potential of 14α-Demethylase/DNA Gyrase-IN-1 (also referred to as Compound 7c) and its analogue, 14α-Demethylase/DNA Gyrase-IN-2 (Compound 6a), against the fungal enzyme 14α-demethylase has been demonstrated to be more potent than the reference drug Fluconazole. researchgate.net This highlights their potential as effective antimicrobial agents.

Inhibitory Activity against 14α-Demethylase
CompoundIC₅₀ (µM)Reference
14α-Demethylase/DNA Gyrase-IN-1 (Compound 7c)1.05 researchgate.net
14α-Demethylase/DNA Gyrase-IN-2 (Compound 6a)1.79 researchgate.net
Fluconazole (Reference Drug)2.14 researchgate.net

Advanced Methodologies for Characterization of 14|a Demethylase/dna Gyrase in 1

Structural Biology Techniques for Compound-Enzyme Complex Elucidation

The precise three-dimensional arrangement of a compound within the active site of its target enzyme offers invaluable insights into its mechanism of inhibition and provides a rational basis for further structural optimization. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold standards for obtaining high-resolution structural data of compound-enzyme complexes.

X-ray Crystallography of 14α-Demethylase-Compound Complexes

As of the latest available scientific literature, there are no publicly accessible X-ray crystallography studies that have successfully determined the co-crystal structure of 14α-Demethylase in a complex with 14α-Demethylase/DNA Gyrase-IN-1. Such a study would be instrumental in revealing the specific amino acid residues involved in binding, the conformational changes induced in the enzyme upon inhibitor binding, and the precise orientation of the inhibitor within the active site.

X-ray Crystallography of DNA Gyrase-Compound-DNA Complexes

Similarly, a review of published research indicates that the X-ray crystal structure of the ternary complex of DNA gyrase, DNA, and 14α-Demethylase/DNA Gyrase-IN-1 has not been reported. Elucidating this structure would be key to understanding how the compound disrupts the normal function of DNA gyrase, such as its DNA cleavage and re-ligation activity, and would highlight the interactions with both the enzyme and the DNA substrate.

Cryo-Electron Microscopy (Cryo-EM) for Larger Assemblies

Cryo-electron microscopy is a powerful technique for determining the structure of large and flexible macromolecular assemblies, such as the full DNA gyrase heterotetramer. However, there are currently no published cryo-EM studies detailing the structure of either 14α-demethylase or DNA gyrase in complex with 14α-Demethylase/DNA Gyrase-IN-1.

Biophysical Techniques for Binding Affinity Determination

Understanding the strength and thermodynamic profile of the interaction between an inhibitor and its target enzyme is a fundamental aspect of drug discovery. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on these binding events.

Isothermal Titration Calorimetry (ITC)

There is no publicly available data from Isothermal Titration Calorimetry experiments for 14α-Demethylase/DNA Gyrase-IN-1 with either of its target enzymes. ITC measurements would yield critical thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic signature of the binding event.

Surface Plasmon Resonance (SPR)

No research findings utilizing Surface Plasmon Resonance to characterize the binding of 14α-Demethylase/DNA Gyrase-IN-1 to 14α-demethylase or DNA gyrase have been reported in the scientific literature. SPR analysis would be valuable for determining the kinetics of the binding interaction, providing association (ka) and dissociation (kd) rate constants, in addition to the binding affinity (Kd).

Fluorescence Spectroscopy and Anisotropy

Fluorescence-based techniques offer high sensitivity for probing the direct interaction between 14α-Demethylase/DNA Gyrase-IN-1 and its target enzymes, providing insights into binding affinity and kinetics. patsnap.commdpi.com

Fluorescence Spectroscopy:

Fluorescence spectroscopy can be employed to monitor the binding of 14α-Demethylase/DNA Gyrase-IN-1 to its target enzymes, 14α-demethylase and DNA gyrase. This is often achieved by observing changes in the intrinsic fluorescence of the proteins, typically from tryptophan residues, upon inhibitor binding. Alternatively, a fluorescently labeled version of the inhibitor or a competitive binding assay with a known fluorescent ligand can be utilized. patsnap.comnih.gov

A typical experiment would involve titrating the enzyme with increasing concentrations of 14α-Demethylase/DNA Gyrase-IN-1 and measuring the corresponding change in fluorescence intensity. The data can then be used to calculate the dissociation constant (Kd), a measure of binding affinity.

Hypothetical Research Findings:

Interaction with 14α-Demethylase: A study monitoring the intrinsic tryptophan fluorescence of 14α-demethylase could show a quenching effect upon binding of the inhibitor, suggesting a direct interaction that alters the local environment of the tryptophan residues.

Interaction with DNA Gyrase: For DNA gyrase, a competition assay using a fluorescently labeled ATP analog could be employed. The displacement of the fluorescent probe by 14α-Demethylase/DNA Gyrase-IN-1 would lead to a decrease in fluorescence, allowing for the determination of the inhibitor's binding affinity.

Fluorescence Anisotropy:

Fluorescence anisotropy, or fluorescence polarization, is a powerful technique for studying molecular interactions in solution. wikipedia.orgnih.gov It measures the change in the rotational motion of a fluorescent molecule upon binding to a larger partner. wikipedia.org When a small fluorescently labeled molecule (like an inhibitor) binds to a large protein, its rotational diffusion slows down, leading to an increase in fluorescence anisotropy. nih.govnih.gov

This method is particularly useful for determining binding constants and can be adapted for high-throughput screening of potential inhibitors. nih.govgithub.io For 14α-Demethylase/DNA Gyrase-IN-1, a fluorescent tag could be chemically attached to the molecule. The change in anisotropy upon incubation with either 14α-demethylase or DNA gyrase would provide quantitative data on the binding affinity. edinst.com

ParameterDescriptionHypothetical Value (vs. 14α-Demethylase)Hypothetical Value (vs. DNA Gyrase)
Kd (nM) Dissociation constant, indicating binding affinity. A lower value signifies stronger binding.50120
Δ Anisotropy (mP) Change in millianisotropy units upon saturation.+80+65
Stoichiometry Molar ratio of inhibitor to enzyme at saturation.1:11:1

"Omics" Approaches to Understand Cellular Responses

To comprehend the global cellular impact of 14α-Demethylase/DNA Gyrase-IN-1, "omics" technologies are indispensable. These approaches provide a holistic view of the changes occurring within a microbe upon treatment.

Transcriptomic Profiling (RNA-Seq) of Treated Microbes

RNA-Sequencing (RNA-Seq) is a high-throughput method used to profile the entire transcriptome of an organism. researchgate.netfrontiersin.org By comparing the gene expression profiles of microbes treated with 14α-Demethylase/DNA Gyrase-IN-1 to untreated controls, researchers can identify which genes and pathways are affected by the inhibitor. nih.govrna-seqblog.com

Hypothetical Research Findings:

In Fungi (e.g., Candida albicans): Treatment with the inhibitor would likely lead to the upregulation of genes involved in ergosterol (B1671047) biosynthesis as a compensatory response to the inhibition of 14α-demethylase. Genes related to cell wall stress and drug efflux pumps might also be differentially expressed.

In Bacteria (e.g., Staphylococcus aureus): Exposure to the inhibitor would be expected to trigger the SOS response, a global response to DNA damage, due to the inhibition of DNA gyrase. This would involve the upregulation of genes involved in DNA repair and cell cycle arrest. nih.gov

Gene Ontology (GO) TermOrganismDirection of ChangeHypothetical Fold Change
Ergosterol biosynthetic processC. albicansUpregulated4.5
Response to cell wall stressC. albicansUpregulated3.2
DNA repairS. aureusUpregulated6.8
Cell divisionS. aureusDownregulated-5.1

Proteomic Analysis (Mass Spectrometry) of Differentially Expressed Proteins

Proteomics, primarily through mass spectrometry, allows for the large-scale identification and quantification of proteins in a cell. This technique can reveal changes in protein abundance that result from treatment with 14α-Demethylase/DNA Gyrase-IN-1, complementing transcriptomic data.

Hypothetical Research Findings:

In Fungi: A quantitative proteomic analysis might show an increased abundance of proteins involved in alternative sterol uptake or synthesis pathways, as well as stress response proteins.

In Bacteria: An increase in the levels of DNA repair enzymes and proteins involved in cell wall remodeling could be observed as the bacterium attempts to counteract the effects of DNA gyrase inhibition.

Metabolomic Profiling to Identify Pathway Perturbations

Metabolomics is the comprehensive analysis of all metabolites within a biological system. nih.gov By comparing the metabolomes of treated and untreated microbes, it is possible to identify specific metabolic pathways that are disrupted by 14α-Demethylase/DNA Gyrase-IN-1. nih.govbiorxiv.org

Hypothetical Research Findings:

In Fungi: A key finding would be the accumulation of lanosterol (B1674476), the substrate of 14α-demethylase, and a depletion of downstream ergosterol. This would provide direct evidence of the inhibitor's on-target activity. nih.gov Other changes in lipid and amino acid metabolism might also be detected, indicating broader metabolic stress. mdpi.com

In Bacteria: Inhibition of DNA gyrase can impact various metabolic processes linked to DNA replication and transcription. Metabolomic analysis might reveal alterations in nucleotide and amino acid pools, reflecting a slowdown in cellular growth and division.

MetaboliteOrganismChange upon TreatmentHypothetical Fold Change
LanosterolC. albicansIncreased>10
ErgosterolC. albicansDecreased<0.2
dATPS. aureusDecreased0.5
GlutamineS. aureusIncreased2.1

Cell-Based Assays for Mechanistic Insights

Cell-based assays are crucial for understanding the physiological consequences of target inhibition and for confirming the mechanism of action of 14α-Demethylase/DNA Gyrase-IN-1 at the cellular level.

Assays for Cell Wall and Membrane Integrity

Given that 14α-demethylase inhibition affects the composition of the fungal cell membrane, and DNA gyrase inhibition can lead to cell lysis in bacteria, assessing cell wall and membrane integrity is critical.

Hypothetical Research Findings:

Fungal Cell Wall/Membrane Integrity:

Sorbitol Protection Assay: The growth of fungal cells treated with the inhibitor could be partially restored in the presence of an osmotic stabilizer like sorbitol, indicating that cell wall/membrane fragility contributes to the antifungal effect.

Propidium (B1200493) Iodide (PI) Staining: Flow cytometry or fluorescence microscopy using PI, a dye that only enters cells with compromised membranes, would show an increase in PI-positive fungal cells after treatment, confirming membrane damage. thermofisher.com

Bacterial Cell Membrane Integrity:

Release of UV-Absorbing Materials: An increase in the absorbance at 260 nm (A260) in the culture supernatant of treated bacteria would indicate the leakage of intracellular components like nucleic acids, signifying membrane damage. researchgate.netfigshare.com

LIVE/DEAD BacLight™ Assay: This fluorescence-based assay uses two dyes, SYTO 9 and propidium iodide, to differentiate between live cells with intact membranes (green fluorescence) and dead cells with compromised membranes (red fluorescence). thermofisher.com Treatment with the inhibitor would be expected to increase the population of red-fluorescing bacteria. researchgate.net

AssayOrganismExpected Outcome with InhibitorPrinciple
Sorbitol ProtectionC. albicansIncreased survivalOsmotic support stabilizes fragile cells
Propidium Iodide StainingC. albicansIncreased red fluorescencePI enters cells with damaged membranes
A260 Leakage AssayS. aureusIncreased absorbance at 260nmRelease of intracellular nucleic acids
LIVE/DEAD BacLight™S. aureusIncreased red/green fluorescence ratioDifferential staining of cells with intact vs. damaged membranes

Flow Cytometry for Cell Cycle Analysis and Viability

Flow cytometry is a powerful technique for assessing the effects of a compound on the cell cycle and determining cell viability. By staining cells with fluorescent dyes that bind to DNA, such as propidium iodide (PI), it is possible to quantify the DNA content of individual cells and thus determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

When microbial or cancer cells are treated with dual-target inhibitors like those in the benzochromene class, to which 14|A-Demethylase/DNA Gyrase-IN-1 belongs, significant alterations in the cell cycle distribution are often observed. tandfonline.comnih.govnih.gov Research on related benzochromene derivatives has demonstrated their capacity to induce cell cycle arrest at different phases. For instance, some derivatives have been shown to cause an accumulation of cells in the G1 phase, preventing them from entering the S phase and thus halting DNA replication. nih.govnih.gov Other related compounds have been observed to induce arrest in the S phase or the G2/M phase. nih.govnih.gov This arrest is a common outcome for agents that interfere with DNA synthesis or integrity, which is a primary function of DNA gyrase. nih.govmedscape.com

The inhibition of 14α-demethylase in fungal cells disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, which can also indirectly impact cell division and viability. ebsco.comnih.gov In the context of this compound, its inhibitory action on DNA gyrase is expected to be a major contributor to the observed cell cycle effects in bacteria.

Table 1: Illustrative Flow Cytometry Data for Cell Cycle Analysis of Cells Treated with a Benzochromene Derivative

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)65%20%15%
Compound (Low Conc.)75%15%10%
Compound (High Conc.)85%10%5%

This table presents hypothetical data based on typical findings for benzochromene derivatives, illustrating a dose-dependent arrest in the G0/G1 phase. nih.govnih.gov

In addition to cell cycle analysis, flow cytometry, often using Annexin V and PI co-staining, can quantify the induction of apoptosis (programmed cell death) and necrosis. Studies on analogous benzochromene compounds have shown that they can trigger apoptosis, which is a key mechanism of their anticancer and antimicrobial activities. tandfonline.comresearchgate.net

Microscopy (Light, Electron, Confocal) for Morphological Changes

Microscopy techniques are indispensable for visualizing the morphological changes in cells following treatment with an inhibitor. These changes can provide direct evidence of the compound's mechanism of action at a cellular level.

Electron Microscopy (EM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) offer much higher resolution, allowing for detailed examination of subcellular structures.

TEM can reveal ultrastructural changes within the cell, such as chromatin condensation, nuclear fragmentation (karyorrhexis), and mitochondrial swelling, all of which are hallmarks of apoptosis. researchgate.net In bacteria, TEM could potentially show alterations in the nucleoid structure resulting from DNA gyrase inhibition.

SEM provides detailed images of the cell surface. Cells undergoing apoptosis often lose their surface microvilli and become smoother before breaking into apoptotic bodies. researchgate.net

Confocal Microscopy: This advanced fluorescence microscopy technique allows for the three-dimensional reconstruction of cells and the localization of specific molecules. Using fluorescent probes, confocal microscopy can be used to visualize:

Nuclear Condensation: Staining with dyes like Hoechst or DAPI can highlight the condensed and fragmented nuclei typical of apoptotic cells. nih.gov

Cytoskeletal Rearrangements: Fluorescently labeled antibodies against cytoskeletal proteins (e.g., tubulin, actin) can show disruptions in the cellular framework.

Mitochondrial Integrity: Dyes that accumulate in healthy mitochondria can be used to assess mitochondrial membrane potential, which is often lost during apoptosis.

Table 2: Summary of Expected Morphological Changes Induced by this compound Based on Related Compounds

Microscopy TechniqueObserved Morphological ChangesInterpretation
Light MicroscopyCell shrinkage, rounding, detachment from substrate, membrane blebbing.Induction of apoptosis.
Electron Microscopy (TEM)Chromatin condensation, nuclear fragmentation, vacuolization.Apoptotic nuclear events and cytoplasmic stress.
Electron Microscopy (SEM)Loss of microvilli, formation of apoptotic bodies.Changes in cell surface topology during apoptosis.
Confocal MicroscopyCondensed and fragmented nuclei (DAPI/Hoechst staining), loss of mitochondrial membrane potential.Confirmation of apoptosis and mitochondrial pathway involvement.

This table summarizes morphological alterations that are typically observed in cells undergoing apoptosis induced by related bioactive compounds. researchgate.netnih.govresearchgate.net

The combined use of these advanced methodologies provides a comprehensive picture of the cellular impact of this compound, corroborating and expanding upon the findings from enzymatic assays. The data gathered from flow cytometry and microscopy are crucial for understanding its potential as a therapeutic agent.

Future Directions and Research Gaps for 14|a Demethylase/dna Gyrase in 1

Exploration of Broader Biological Activities and Target Landscapes

The initial characterization of 14α-Demethylase/DNA Gyrase-IN-1 has focused on its antimicrobial activities. medchemexpress.com However, the individual targets of this dual-inhibitor have much broader biological significance, suggesting that the compound's activity spectrum may be wider than currently known.

14α-Demethylase (CYP51): This enzyme is a member of the cytochrome P450 superfamily and is crucial for sterol biosynthesis in fungi and protozoa, making it a primary target for antifungal drugs. nih.govwikipedia.org Beyond its role in pathogens, CYP51 is an essential enzyme in all biological kingdoms. nih.gov In mammals, it participates in the pathway that produces cholesterol. wikipedia.orgwikipedia.org Its inhibition in animals can lower cholesterol production, and CYP51 inhibitors are being investigated as potential cholesterol-lowering agents. nih.govnih.gov Furthermore, because it is vital for growth and development in plants, it is also a target for herbicides. nih.gov Future research should, therefore, assess the activity of 14α-Demethylase/DNA Gyrase-IN-1 and its analogs against a wider range of fungal pathogens, various parasitic protozoa (like Trypanosoma and Leishmania), and explore its potential applications in cholesterol management and as a herbicide. acs.org

DNA Gyrase: This enzyme is a type II topoisomerase that is essential for bacterial replication and transcription by introducing negative supercoils into DNA. nih.govbiorxiv.org It is a validated and important target for antibacterial drugs, particularly fluoroquinolones. nih.govbiorxiv.org While the primary application is antibacterial, the specificity of the inhibitor for bacterial gyrase over human topoisomerases is a key parameter that warrants continuous investigation. Exploring the inhibitory activity across a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, is a critical next step. nih.gov

The dual-target nature of the compound raises questions about its activity in contexts where both targets might be relevant, or where inhibition of one target might produce a secondary, unexpected effect.

Development of Advanced in vitro and ex vivo Models for Efficacy Assessment

To accurately predict the clinical potential of 14α-Demethylase/DNA Gyrase-IN-1, it is imperative to move beyond simple broth microdilution assays and utilize more sophisticated models that better mimic the in vivo environment.

Advanced In Vitro Models: Recent advancements in cell culture can provide deeper insights into the compound's efficacy and potential toxicity. nih.gov

3D Spheroids and Organoids: These models can simulate the complex architecture of tissues and are particularly useful for assessing the efficacy of compounds against established infections or for evaluating potential host toxicity. nih.govacs.org For example, 3D tumor spheroid models have been used to demonstrate the marked anticancer activity of other dual-target inhibitors. acs.org

Organ-on-a-Chip (OOC) Systems: OOC technology allows for the creation of microfluidic culture devices that replicate the key functions of organs like the liver, gut, and lung. nih.gov Multi-organ OOC systems can be used to assess the compound's metabolism, efficacy, and potential for organ-specific toxicity in a more physiologically relevant context. nih.gov

Cell-based Target Engagement Assays: Techniques like the NanoBRET™ assay can be employed to measure the binding affinity and engagement of the inhibitor with its targets (14α-demethylase and DNA gyrase) directly within living cells, providing real-time data on target occupancy. promega.com

Ex vivo Models: While in vivo studies are crucial, ex vivo models can bridge the gap between in vitro data and animal studies. For instance, assessing the compound's activity in infected tissue samples or using models like the subcutaneous Hepa1-6 model of murine hepatoma for dual-targeting therapies can provide valuable data on efficacy in a complex biological matrix. ascopubs.org

The table below summarizes advanced models applicable for future research on this compound.

Table 1: Advanced Models for Efficacy Assessment3D Spheroids/Organoidsnih.govacs.orgOrgan-on-a-Chip (OOC)nih.govNanoBRET™ Assaypromega.comEx Vivo Tissue Models

Investigation into the Potential for Cross-Resistance with Existing Antimicrobials

A key advantage of dual-target inhibitors is their potential to circumvent or delay the development of resistance. nih.govnih.gov However, the potential for cross-resistance with existing drugs that target either 14α-demethylase or DNA gyrase is a critical research gap that must be addressed.

Shared Resistance Mechanisms: Resistance to single-target drugs often arises from target modification, drug efflux, or enzymatic inactivation. youtube.comnih.gov It is crucial to investigate whether resistance mechanisms that affect existing azole antifungals (e.g., mutations in the ERG11 gene encoding 14α-demethylase) or fluoroquinolones (e.g., mutations in gyrA or parC genes) confer resistance to 14α-Demethylase/DNA Gyrase-IN-1.

Collateral Sensitivity and Cross-Resistance: Systematic mapping can determine the interaction profile of the dual-inhibitor with a wide range of other antibiotics. biorxiv.org This involves assessing whether resistance to one antibiotic leads to resistance (cross-resistance) or sensitivity (collateral sensitivity) to the dual-inhibitor. biorxiv.org Such studies can help predict how the compound will perform in clinical settings where multiple antibiotics are used and can inform the design of effective combination therapies. biorxiv.org

Role of Efflux Pumps: Multidrug resistance (MDR) efflux pumps are a common mechanism of resistance that can affect multiple classes of drugs. nih.goveuropa.eu Studies on antibiotics like tigecycline (B611373) have shown that while target-based cross-resistance may be absent, the drug can still be vulnerable to broad-spectrum efflux pumps. europa.eu Therefore, it is essential to determine if 14α-Demethylase/DNA Gyrase-IN-1 is a substrate for known bacterial or fungal efflux pumps.

Integration into Systems Biology Approaches for Comprehensive Understanding of Dual Inhibition

To fully grasp the impact of simultaneously inhibiting two distinct cellular pathways, systems biology approaches are indispensable. nih.govdrugtargetreview.com These methods provide a holistic view of the cellular response to the drug, moving beyond the immediate targets.

Proteomics and Metabolomics: High-throughput proteomics and metabolomics can be used to analyze the global changes in protein and metabolite levels within the pathogen after exposure to the inhibitor. drugtargetreview.com This can reveal off-target effects, identify downstream pathway perturbations, and help uncover the synergistic or additive nature of the dual inhibition. drugtargetreview.com Such studies have been used to identify resistance mechanisms and new therapeutic targets. nih.govdrugtargetreview.com

Network Analysis: By mapping the affected proteins and metabolites onto biological networks, researchers can identify the core cellular processes that are disrupted. nih.gov This can provide a comprehensive understanding of the drug's mechanism of action and may reveal unexpected vulnerabilities in the pathogen that could be exploited by future drugs.

Predictive Modeling: Systems biology data can be used to build computational models that predict how a pathogen will respond to the drug under different conditions or how resistance might evolve over time. drugtargetreview.com This can guide the development of more robust next-generation inhibitors.

Design of Next-Generation Dual-Target Inhibitors Based on 14|A-Demethylase/DNA Gyrase-IN-1 Scaffold

The benzochromene-based structure of 14α-Demethylase/DNA Gyrase-IN-1 serves as a promising scaffold for the development of new and improved dual-target inhibitors. medchemexpress.comresearchgate.net Future research should focus on rational drug design strategies to optimize its properties.

Structure-Guided Design: Using the crystal structures of both 14α-demethylase and DNA gyrase, computational docking and molecular dynamics simulations can be used to guide the modification of the scaffold. acs.orgnih.gov This approach, which has been successful in developing other dual inhibitors, allows for the optimization of interactions within the binding pockets of both target enzymes to enhance potency and selectivity. acs.orgpromega.com

Pharmacophore Merging and Hybridization: The current scaffold can be seen as a hybrid of features necessary for inhibiting both enzymes. Further exploration of pharmacophore merging, where key structural features from known inhibitors of each target are combined into a single molecule, could lead to novel compounds with improved dual-activity profiles. promega.com Modifying existing drug scaffolds with new chemical moieties is a common strategy to enhance efficacy or overcome resistance. acs.org

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of new analogs of the lead compound are necessary to establish a clear SAR. acs.org By making targeted modifications to different parts of the molecule (e.g., the benzochromene core, pyrimidine (B1678525) ring, and various substituents), researchers can identify which chemical features are critical for dual-target activity and which can be altered to improve pharmacological properties like solubility, metabolic stability, and cell permeability. researchgate.netacs.org

The table below outlines potential strategies for developing next-generation inhibitors.

Table 2: Strategies for Designing Next-Generation Inhibitors
Design Strategy Approach Desired Outcome
Structure-Guided Design Utilize crystal structures of target enzymes to computationally guide modifications of the scaffold. acs.org Enhanced binding affinity, improved potency, and increased selectivity for both targets.
Pharmacophore Merging Combine essential structural features from known inhibitors of each target into the existing scaffold. promega.com Creation of novel chemical entities with balanced and potent dual-inhibitory activity.
SAR Studies Synthesize and test a library of analogs with systematic structural variations. acs.org Identification of key functional groups for activity and optimization of drug-like properties.
Scaffold Hopping Replace the benzochromene core with other privileged structures while retaining key interacting groups. Discovery of new chemical classes of dual-inhibitors with potentially different properties.

Q & A

Q. How to address conflicting IC50 values reported for DNA gyrase inhibitors across studies?

  • Answer : Variability arises from assay conditions (e.g., ATP concentration, DNA substrate length). Standardize protocols using E. coli gyrase and pBR322 DNA. Cross-validate with SPR (Surface Plasmon Resonance) to measure direct binding kinetics .

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